4-METHYLTHIOPHENE 2-YLMETHANOL
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Overview
Description
4-METHYLTHIOPHENE 2-YLMETHANOL is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLTHIOPHENE 2-YLMETHANOL typically involves the magnesiation of thiophene derivatives followed by a reaction with formaldehyde. One common method involves the following steps :
Magnesiation of Thiophene: The thiophene derivative is treated with isopropylmagnesium chloride in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is initiated by adding 2,2,6,6-tetramethylpiperidine at room temperature.
Formaldehyde Addition: The magnesiated thiophene is then cooled to 0°C and added to a solution of paraformaldehyde in THF. The reaction mixture is stirred for 30 minutes to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same magnesiation and formaldehyde addition steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYLTHIOPHENE 2-YLMETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.
Major Products Formed
Oxidation: (4-Methylthiophen-2-yl)carboxylic acid
Reduction: 4-Methylthiophene
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
4-METHYLTHIOPHENE 2-YLMETHANOL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of organic materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-METHYLTHIOPHENE 2-YLMETHANOL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophen-2-yl)methanol: Similar structure but with the methyl group at the 3-position.
(4-Methylthiophen-2-yl)carboxylic acid: Oxidized form of 4-METHYLTHIOPHENE 2-YLMETHANOL.
(4-Methylthiophen-2-yl)amine: Substituted derivative with an amine group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(4-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQLBQWHCWBCAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383747 |
Source
|
Record name | (4-Methylthiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74395-18-9 |
Source
|
Record name | (4-Methylthiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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